![molecular formula C8H12Cl2N4 B1390497 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride CAS No. 3324-08-1](/img/structure/B1390497.png)
2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications
DNA Binding and Cytotoxic Studies
2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride has been involved in research related to DNA binding and cytotoxicity. Studies have shown that Cu(II) complexes of similar tridentate ligands have good DNA binding propensity and exhibit minor structural changes in DNA. This indicates a potential for studying interactions with calf thymus DNA and exploring its applications in cytotoxicity assays for different cancer cell lines (Kumar et al., 2012).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as corrosion inhibitors. Studies on these compounds have demonstrated high inhibition performance, making them potential candidates for protecting materials like mild steel in corrosive environments (Saady et al., 2021).
VEGFR-2 Kinase Inhibition
Compounds containing this compound have been identified as VEGFR-2 kinase inhibitors. This research opens pathways in drug design for targeting VEGFR-2, which is significant in cancer treatment (Han et al., 2012).
Anti-Tubercular Agents
These compounds have shown potential as anti-tubercular agents. They have been synthesized as inhibitors of Lumazine synthase in M. tuberculosis, showing significant in vitro activity. This research suggests their potential as therapeutic agents against tuberculosis (Harer & Bhatia, 2015).
Antimicrobial Activity
Studies have also focused on the antimicrobial activity of imidazo[4,5-b]pyridine derivatives. These compounds have been evaluated against various drug-resistant fungal and bacterial pathogens, showing promise as new antimicrobial agents (Mallemula et al., 2015).
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with a wide range of targets due to their structural resemblance to purines . They have been found to play a crucial role in numerous disease conditions .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, some derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence a variety of cellular pathways . For example, some derivatives have shown to inhibit the activation of Akt and its downstream effector (p70S6) in in-vivo studies .
Pharmacokinetics
The pharmacokinetic properties of imidazo[4,5-b]pyridine derivatives can vary widely depending on the specific structure of the compound .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazo[4,5-b]pyridine derivatives .
Safety and Hazards
Properties
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-4-3-7-11-6-2-1-5-10-8(6)12-7;;/h1-2,5H,3-4,9H2,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFJKUZDMRLKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


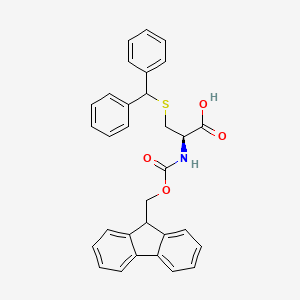

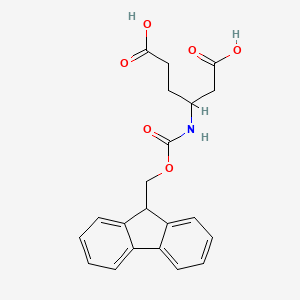

![3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390419.png)

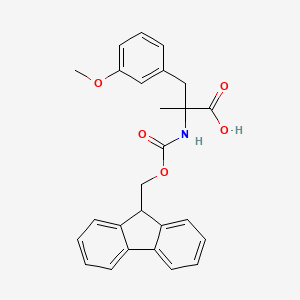

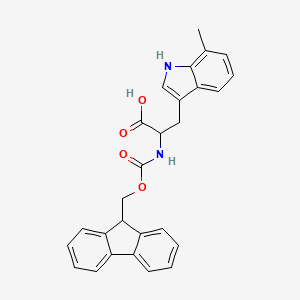


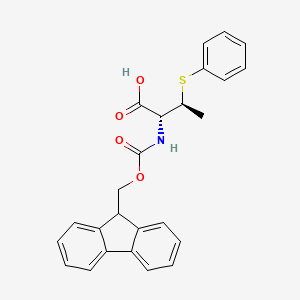
![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)

